NPE 笼合质子

描述

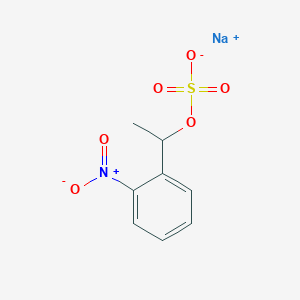

NPE-caged-proton technology utilizes photolabile caging groups, such as the 1-(2-nitrophenyl)ethyl (NPE) group, to control and study various biological processes. These caging groups enable the sequential activation and deactivation of protein functions by selectively uncaging phosphopeptides with light, providing a powerful tool for probing biological mechanisms with high spatial and temporal resolution (Goguen et al., 2011).

Synthesis Analysis

NPE-caged compounds, including NPE-caged protons, are synthesized through techniques that allow for precise control over the placement of caging groups. These methods involve the incorporation of photolabile groups into molecules, which can then be activated or deactivated with specific wavelengths of light. The development of new caged compounds, such as those based on coumarin fluorophores, has significantly improved the efficiency and utility of these probes in biological research (Zhao et al., 2004).

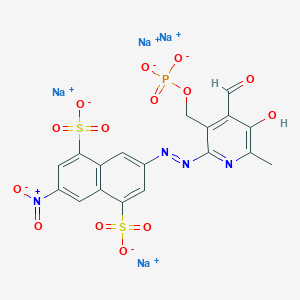

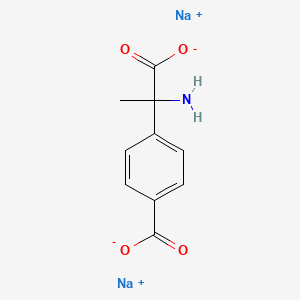

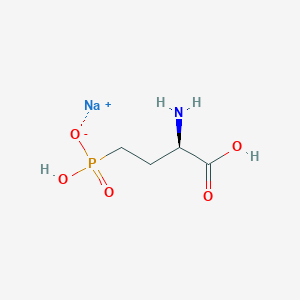

Molecular Structure Analysis

The molecular structure of NPE-caged compounds plays a critical role in their function. The photolabile NPE group, when attached to molecules like protons or other functional groups, renders them inactive until exposed to light of a specific wavelength. This controlled activation allows for detailed studies of molecular dynamics and interactions in real-time. The stereochemistry of the NPE group can also influence the stability and reactivity of the caged compound, as demonstrated in studies of DNA stability (Steinert et al., 2014).

Chemical Reactions and Properties

NPE-caged protons undergo specific chemical reactions upon photolysis, leading to the release of protons and enabling studies of pH-dependent processes. The characterization of new caged proton compounds, such as 1-(2-nitrophenyl)ethyl sulfate, has expanded the toolkit available for inducing large pH jumps in biological systems, offering insights into processes like protein conformational changes (Barth & Corrie, 2002).

Physical Properties Analysis

The physical properties of NPE-caged compounds, including their proton conductivity and interaction with light, are crucial for their application in biological studies. Research on porous organic cage solids has revealed their potential for facilitating three-dimensional proton conductivity, a desirable feature for materials used in proton exchange membrane fuel cells and other applications (Liu et al., 2016).

Chemical Properties Analysis

The chemical properties of NPE-caged compounds, such as their reactivity, photolysis rates, and the pKa of intermediates, are fundamental to their utility in biological research. Studies on the kinetics of proton release after photolysis of caged compounds provide valuable data on the rates and mechanisms of these reactions, informing their use in probing biological systems (Abbruzzetti et al., 2005).

科学研究应用

生物成像:NPE 笼合香豆素荧光团对于追踪生物系统中的分子动力学非常重要。它们在紫外光解后表现出显着的荧光增强,使其适用于体内成像应用 (Zhao 等人,2004).

蛋白质功能:NPE 笼合磷酸氨基酸可用于探测蛋白质磷酸化等生物过程。在一个系统中顺序解除不同磷酸肽笼合的能力允许对多个磷酸化事件进行询问 (Goguen 等人,2011).

DNA 稳定性:NPE 笼合基团的绝对构型影响 DNA 碱基对的稳定性,影响 DNA 序列的整体稳定性,并提供对 DNA 动力的见解 (Steinert 等人,2014).

酶促过程:在酶促系统中使用 NPE 笼合核苷酸,如 Ras 催化的 GTP 水解,需要仔细解释,因为分离的笼合基团可能与酶发生化学相互作用 (Du 等人,2001).

质子电导率:具有 NPE 基团的多孔有机笼合固体显示出有希望的质子电导率,这在质子交换膜燃料电池等器件中很重要。这些结构提供了一个三维传导通路,提高了质子转移效率 (Liu 等人,2016).

未来方向

NPE-caged-proton is used in vitro to study the effect of proton transfer on biological systems, such as proteins and enzymes1. Given its unique properties, it could potentially be used in a variety of research applications. However, more research is needed to fully understand its potential uses and implications.

属性

IUPAC Name |

sodium;1-(2-nitrophenyl)ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCXAXUWDTVOHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NPE-caged-proton | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)